1-(3,5-Difluorophenyl)-2-(4-bromophenyl)-6-methyl-5,6,7-trihydroindol-4-one
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Overview
Description
1-(3,5-Difluorophenyl)-2-(4-bromophenyl)-6-methyl-5,6,7-trihydroindol-4-one is a synthetic organic compound characterized by its unique structure, which includes fluorine and bromine substituents on phenyl rings, and a trihydroindole core
Preparation Methods
The synthesis of 1-(3,5-Difluorophenyl)-2-(4-bromophenyl)-6-methyl-5,6,7-trihydroindol-4-one typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis or other indole-forming reactions.
Substitution Reactions: Introduction of the 3,5-difluorophenyl and 4-bromophenyl groups can be achieved through electrophilic aromatic substitution reactions.
Methylation: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide.
Cyclization: The final step involves cyclization to form the trihydroindole structure under specific reaction conditions, such as the use of a strong acid or base as a catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process.
Chemical Reactions Analysis
1-(3,5-Difluorophenyl)-2-(4-bromophenyl)-6-methyl-5,6,7-trihydroindol-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions, forming biaryl or styrene derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3,5-Difluorophenyl)-2-(4-bromophenyl)-6-methyl-5,6,7-trihydroindol-4-one has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of anti-cancer and anti-inflammatory drugs.
Material Science: It is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Industrial Applications: It can be utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-(3,5-Difluorophenyl)-2-(4-bromophenyl)-6-methyl-5,6,7-trihydroindol-4-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or transcription factors, resulting in altered gene expression and cellular responses.
Comparison with Similar Compounds
1-(3,5-Difluorophenyl)-2-(4-bromophenyl)-6-methyl-5,6,7-trihydroindol-4-one can be compared with similar compounds such as:
1-(3,5-Difluorophenyl)-2-phenyl-6-methyl-5,6,7-trihydroindol-4-one: Lacks the bromine substituent, which may affect its reactivity and biological activity.
1-(3,5-Difluorophenyl)-2-(4-chlorophenyl)-6-methyl-5,6,7-trihydroindol-4-one: Contains a chlorine substituent instead of bromine, potentially altering its chemical properties and applications.
1-(3,5-Difluorophenyl)-2-(4-methylphenyl)-6-methyl-5,6,7-trihydroindol-4-one: Substitution with a methyl group instead of bromine, which may influence its pharmacological profile.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-bromophenyl)-1-(3,5-difluorophenyl)-6-methyl-6,7-dihydro-5H-indol-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrF2NO/c1-12-6-20-18(21(26)7-12)11-19(13-2-4-14(22)5-3-13)25(20)17-9-15(23)8-16(24)10-17/h2-5,8-12H,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYQJALLDLWZSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=C(N2C3=CC(=CC(=C3)F)F)C4=CC=C(C=C4)Br)C(=O)C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrF2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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